molecular formula C16H15ClFNO4S2 B2491604 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797017-31-2

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No. B2491604
CAS RN: 1797017-31-2
M. Wt: 403.87
InChI Key: NOHVJDCPZCLBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine often involves multicomponent reactions or cascade sequences. For instance, copper-catalyzed multicomponent reactions have been employed to create 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions, showcasing the utility of transition metal catalysis in constructing azetidine scaffolds from simple precursors like terminal alkynes, sulfonyl azides, and carbodiimides (Xu et al., 2007).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including those substituted with sulfonyl groups, is characterized by the small, strained four-membered azetidine ring. This strain impacts both the physical and chemical properties of the molecules. Structural analyses, such as X-ray crystallography, provide insights into the geometries and electronic configurations of these molecules, influencing their reactivity and interactions with biological targets.

Chemical Reactions and Properties

Azetidine derivatives engage in a variety of chemical reactions, underpinned by the reactivity of the azetidine ring. For example, the ring can undergo nucleophilic substitution reactions, where the presence of sulfonyl groups might direct the reactivity towards specific positions on the ring. The synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines through gold-catalyzed rearrangement highlights the versatility of azetidine derivatives in synthetic chemistry (Pertschi et al., 2017).

Scientific Research Applications

Antiandrogen Activity

  • Synthesis and Antiandrogen Activity : Compounds similar to "1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine" have been synthesized and found to exhibit antiandrogen activity. These compounds are being developed for the treatment of androgen-responsive benign and malignant diseases (Tucker et al., 1988).

Antibacterial Activity

  • Antibacterial Activity in Agriculture : Derivatives containing similar sulfonyl structures have shown effective antibacterial activities against rice bacterial leaf blight. They also demonstrated the ability to enhance plant resistance against bacterial leaf blight and improve chlorophyll content in rice (Shi et al., 2015).

Receptor Binding and Imaging

  • Binding to Nicotinic Acetylcholine Receptors : Azetidine derivatives have been used in the development of positron emission tomography (PET) ligands for imaging nicotinic acetylcholine receptors in the brain (Doll et al., 1999).

Chemical Reactivity and Synthesis

  • Reactivity and Synthesis Studies : Research on 4-Arylthio-2-azetidinones, which are structurally related, provided insights into their reactivities and potential for synthesizing various derivatives (Hirai et al., 1973).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Properties : Synthesized pyrimidine-azetidinone analogues have shown promising antimicrobial and antitubercular activities. This suggests potential applications in developing new antimicrobial agents (Chandrashekaraiah et al., 2014).

Solvatochromic Properties

  • Development of Solvatochromic Probes : Azetidine derivatives have been used in the creation of highly fluorescent solvatochromic probes, capable of distinguishing structurally relevant organic liquids (Liu et al., 2016).

Carbonic Anhydrase Inhibition

  • Inhibitors of Carbonic Anhydrases : Fluorine-containing triazinyl sulfonamide derivatives, structurally related to the compound , have been effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. This points to potential applications in developing antimycobacterial agents (Ceruso et al., 2014).

Antithrombotic Effects

  • P2Y12 Receptor Antagonists : Ethyl 6-aminonicotinate acyl sulfonamides, related to the compound , have been studied as potent antagonists of the P2Y12 receptor. They have shown potential in separating antithrombotic effects from bleeding, important for developing antithrombotic drugs (Bach et al., 2013).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S2/c1-11-15(17)3-2-4-16(11)25(22,23)19-9-14(10-19)24(20,21)13-7-5-12(18)6-8-13/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHVJDCPZCLBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.